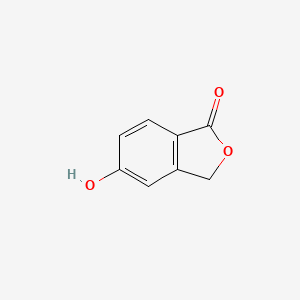

5-Hydroxyphthalide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEJYBQYGQJKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282908 | |

| Record name | 5-HYDROXYPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55104-35-3 | |

| Record name | 55104-35-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-HYDROXYPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

**advanced Synthetic Methodologies for 5 Hydroxyphthalide and Analogues**

Strategies for Phthalide (B148349) Core Construction with Hydroxyl Functionality

Building the fundamental phthalide ring system, particularly with hydroxyl substitution, is the initial and critical challenge. Modern strategies prioritize efficiency, atom economy, and control over regioselectivity and stereoselectivity.

Acid-catalyzed cyclization represents a fundamental approach to forming the lactone ring of phthalides. These reactions typically involve the intramolecular esterification of a hydroxymethyl benzoic acid derivative or the cyclization of an enyne, where a strong acid facilitates the ring-closing step. thieme-connect.comnih.gov For instance, the use of a Brønsted acid like triflic acid can promote the cyclization of enynes to form five- or six-membered rings, a strategy adaptable to phthalide synthesis. thieme-connect.com The mechanism often involves the protonation of a carbonyl or alkyne group, which generates an electrophilic center that is subsequently attacked by an intramolecular nucleophile, leading to the formation of the lactone ring. thieme-connect.comnih.gov The stability of the five-membered γ-lactone ring in phthalides makes this intramolecular cyclization a thermodynamically favorable process. wikipedia.org

A highly efficient and atom-economical strategy for synthesizing 3-substituted phthalides involves the dehydrative coupling of a C-H bond and a C-OH bond, forming a C-C bond with the elimination of a water molecule. nih.govresearchgate.net This method is particularly effective for creating 3-arylphthalides through the direct, acid-catalyzed condensation of 3-hydroxyphthalide with various arene rings. researchgate.net The reaction demonstrates excellent functional group compatibility. For example, the condensation of 3-hydroxyphthalide with resorcinol (B1680541) or guaiacol (B22219) proceeds efficiently to yield the corresponding 3-arylphthalides. nih.gov This approach is considered a green chemistry method as it avoids the pre-functionalization of starting materials and produces water as the primary byproduct. mdpi.com

Table 1: Examples of Dehydrative Coupling for 3-Arylphthalide Synthesis nih.gov

| Arene Substrate | Product | Yield |

| Resorcinol | 3-(2,4-dihydroxyphenyl)phthalide | 100% |

| Guaiacol | 3-(2-hydroxy-3-methoxyphenyl)phthalide | 87% |

| Phloroglucinol | 3-(2,4,6-trihydroxyphenyl)phthalide | 96% |

| Orcinol | 3-(2,4-dihydroxy-6-methylphenyl)phthalide | 90% |

| 2-Naphthol | 3-(2-hydroxynaphthalen-1-yl)phthalide | 60% |

| Sesamol | 3-(2-hydroxy-4,5-methylenedioxyphenyl)phthalide | 50% |

The C-3 position of many phthalides is a stereogenic center, making the stereoselective synthesis of enantiomerically pure isomers a key area of research. nih.govsioc-journal.cn While some synthetic methods, like the dehydrative coupling described above, often result in racemic mixtures, various strategies have been developed to achieve stereocontrol. nih.gov These include the use of chiral catalysts, such as BINOL-derived phosphoric acids, in reactions like the Mukaiyama-Mannich reaction, which can be adapted for creating precursors to chiral phthalides. thieme-connect.com Another approach involves the stereoselective reduction of 2-acylbenzoates to form chiral lactones. sioc-journal.cn Furthermore, methods utilizing N-hydroxyphthalimide (NHPI) esters as radical precursors can lead to stereoselective transformations, offering pathways to specific isomers of functionalized molecules that could be converted to chiral phthalides. acs.orgnih.govacs.org The stereochemical outcome of these reactions can often be controlled by the choice of catalyst or reaction conditions. researchgate.net

Functionalization of the 5-Hydroxyphthalide Scaffold

Once the this compound core is constructed, its functional groups can be selectively modified to produce a diverse range of derivatives. The hydroxyl group and the lactone ring are the primary sites for such modifications.

The phenolic hydroxyl group at the C-5 position is a prime site for derivatization, allowing for the synthesis of various ethers, esters, and other functionalized analogues. researchgate.net Standard chemical transformations can be applied to modify this group. Derivatization is a common technique used to alter the chemical properties of a molecule, for instance, to enhance its suitability for analytical separation or to introduce specific functionalities. numberanalytics.comchromatographyonline.com

Common derivatization reactions for hydroxyl groups include:

Silylation: Reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) converts the hydroxyl group into a silyl (B83357) ether. This increases the molecule's volatility and thermal stability, which is advantageous for gas chromatography analysis. researchgate.net

Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base introduces an acyl group, forming an ester. This can be used to add chromophores or fluorophores to the molecule. researchgate.net

Alkylation: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) or other alkylating agents yields ethers.

Esterification: Direct reaction with carboxylic acids under acidic catalysis (Fischer esterification) can also form esters. researchgate.net

Table 2: Common Reagents for Hydroxyl Group Derivatization researchgate.netchromatographyonline.comresearchgate.net

| Derivatization Type | Reagent Class | Example Reagent | Functional Group Formed |

| Silylation | Silylating Agents | BSTFA, MTBSTFA | Silyl Ether (-OSiR₃) |

| Acylation | Acyl Chlorides, Anhydrides | Acetyl Chloride | Ester (-OCOR) |

| Dansylation | Sulfonyl Chlorides | Dansyl Chloride | Sulfonate Ester (-OSO₂R) |

| Esterification | Carboxylic Acids | Acetic Acid (with catalyst) | Ester (-OCOR) |

| Porphyrin Tagging | Aminoporphyrins | Tetra(4-aminophenyl)porphyrin (TAPP) | Imine (if OH is oxidized to aldehyde) |

The γ-lactone ring of the phthalide scaffold, while generally stable, can undergo specific chemical transformations. wikipedia.org Modification of the lactone is crucial for creating analogues with different core structures.

Key modifications include:

Ring-Opening: The lactone can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-(hydroxymethyl)-4-hydroxybenzoic acid. nih.gov Aminolysis, reacting the lactone with an amine, can open the ring to form an amide. gatech.edu This ring-opening provides a pathway to further synthetic modifications.

Reduction: The carbonyl group of the lactone can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester to a diol, in this case, 2,5-dihydroxy-xylene-α,α'-diol.

Reaction at C-3: For phthalides unsubstituted at the C-3 position, deprotonation with a strong base can generate an anion that can react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at the C-3 position.

The reactivity of the lactone ring is critical, as its integrity is often essential for the biological activity of related natural products like camptothecin. nih.gov Studies have shown that the carbonyl oxygen, the ring lactone oxygen, and adjacent hydroxyl groups can all be critical for molecular interactions, making their modification a key aspect of structure-activity relationship studies. nih.gov

Aromatic Ring Functionalization Strategies

Direct functionalization of the aromatic ring of pre-existing phthalide structures or their precursors is a powerful strategy for accessing a diverse range of analogues. This approach allows for the late-stage introduction of various substituents, enabling the synthesis of targeted molecules with specific properties.

One notable strategy involves the palladium-catalyzed C-H activation/C-O coupling. In a study by Jiao and co-workers, (2-pyridyl)arenes were hydroxylated using PdCl2 as the catalyst and N-hydroxyphthalimide (NHPI) as the co-catalyst with molecular oxygen serving as the oxidant. beilstein-journals.org This method provides a direct route to hydroxylated products in toluene (B28343) at 100 °C. beilstein-journals.org While not directly synthesizing this compound, this methodology demonstrates a viable approach for introducing a hydroxyl group onto an aromatic ring within a related heterocyclic system.

Electrochemical methods also present a promising avenue for aromatic functionalization. Anodic oxidation of arenes with alkyl side chains can lead to the formation of benzylic cations, which can be subsequently functionalized. rsc.org This strategy could potentially be adapted for the introduction of a hydroxyl group or a precursor group at the 5-position of a suitable phthalide precursor.

Novel Synthetic Routes and Catalyst Applications

Recent advancements in synthetic chemistry have led to the development of innovative routes for the construction of the phthalide core, often employing novel catalytic systems to enhance efficiency, selectivity, and sustainability.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product selectivity. mdpi.com In the context of phthalide-related chemistry, microwave-assisted synthesis has been successfully applied to the preparation of N-hydroxyphthalimide derivatives. tandfonline.comdntb.gov.ua

The reaction of phthalic anhydrides with hydroxylamine (B1172632) hydrochloride in the presence of pyridine (B92270) under microwave irradiation provides N-hydroxyphthalimides in high yields and with short reaction times compared to conventional heating methods. tandfonline.com For instance, the synthesis of N-hydroxy-4-nitrophthalimide was achieved in 70% yield by irradiating the reaction mixture in a domestic microwave oven. tandfonline.com This methodology highlights the potential of microwave technology to accelerate the synthesis of key intermediates and precursors for more complex phthalide derivatives.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| Nitrophthalic Anhydrides | Hydroxylamine Hydrochloride | Microwave (2450 MHz, 500W), Pyridine | N-Hydroxyphthalimide Derivatives | High | tandfonline.com |

| Phthalic Anhydrides | Hydroxylamine Hydrochloride | Microwave, Pyridine | N-Hydroxyphthalimide Derivatives | Good | researchgate.net |

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and phthalide synthesis is no exception. Various metals, including palladium, rhodium, and copper, have been employed to catalyze key bond-forming reactions in the construction of the phthalide framework.

Palladium-catalyzed reactions are particularly prevalent. For example, a palladium-catalyzed arylation of aldehydes with organoboronic acids has been developed to produce 3-arylphthalides in good to excellent yields. organic-chemistry.org Another approach involves the palladium-catalyzed C-H activation and O-cyclization of N-methoxy aryl amides. organic-chemistry.org Furthermore, rhodium(III)-catalyzed regioselective synthesis of phthalides has been achieved through the reaction of benzoic acids with acrylates in water, demonstrating a C-H bond functionalization followed by intramolecular Michael addition. researchgate.net

Copper-catalyzed methods also offer efficient routes to phthalides. A domino one-pot strategy for the synthesis of isobenzofuran-1(3H)-ones involves a copper-catalyzed intermolecular cyanation of o-bromobenzyl alcohols, followed by in situ intramolecular nucleophilic attack and hydrolysis, using water as a green solvent. organic-chemistry.org

| Catalyst | Reactants | Reaction Type | Product | Reference |

| Palladium | Aldehydes, Organoboronic Acids | Arylation | 3-Arylphthalides | organic-chemistry.org |

| Rhodium(III) | Benzoic Acids, Acrylates | C-H Functionalization/Michael Addition | Phthalides | researchgate.net |

| Copper(I) | o-Bromobenzyl Alcohols | Cyanation/Cyclization | Isobenzofuran-1(3H)-ones | organic-chemistry.org |

| Ruthenium | Aromatic Aldehydes | Not specified | 3-Substituted Phthalides | rsc.org |

The development of metal-free catalytic systems is a significant goal in modern organic synthesis due to the often-toxic and costly nature of transition metals. researchgate.net Several metal-free approaches to phthalide synthesis have been reported.

Visible-light-induced photoredox catalysis offers a metal-free method for the direct oxidative lactonization of C(sp3)–H bonds, using oxygen as the terminal oxidant at room temperature. rsc.org The choice of an appropriate hydrogen atom transfer (HAT) co-catalyst is crucial for the success of this process. rsc.org

Another metal-free approach involves a TfOH-catalyzed cyclization of o-alkynylbenzoic acids followed by an ortho-regioselective electrophilic alkylation of electron-rich aromatic compounds or alkenes, providing 3,3-disubstituted phthalides in good to high yields. researchgate.net Furthermore, an intramolecular lactonization protocol using DDQ/tert-butyl nitrite (B80452) as photocatalysts under visible light provides phthalides in good yields with water as the only byproduct. organic-chemistry.org Organocatalysis has also been employed, for instance, in a Lewis base-mediated asymmetric allylic alkylation and intramolecular acyl cyanation to produce chiral 3,3-disubstituted phthalides. rsc.org

| Catalyst/Reagent | Reactants | Reaction Type | Product | Reference |

| Visible Light, Photoredox Catalyst | Not specified | Oxidative Lactonization of C(sp3)–H | Phthalides | rsc.org |

| TfOH | o-Alkynylbenzoic Acids | Cyclization/Electrophilic Alkylation | 3,3-Disubstituted Phthalides | researchgate.net |

| DDQ/tert-butyl nitrite | Not specified | Photocatalytic Intramolecular Lactonization | Phthalides | organic-chemistry.org |

| Chiral Bifunctional Thiourea | Not specified | Asymmetric Allylic Alkylation/Acyl Cyanation | Chiral 3,3-Disubstituted Phthalides | rsc.org |

**mechanistic Organic Chemistry of 5 Hydroxyphthalide and Its Derivatives**

Reaction Mechanisms in 5-Hydroxyphthalide Synthesis

The synthesis of the phthalide (B148349) ring system can be achieved through various methods, each proceeding via distinct mechanistic pathways. These routes often involve the cyclization of a functionalized benzene (B151609) derivative.

The formation of phthalides is often accomplished through the reduction or cyclization of derivatives of phthalic acid or benzoic acid.

One established method involves the catalytic hydrogenation of phthalic anhydride (B1165640). google.com In this process, a catalyst, often from the ferrous group of metals like iron, cobalt, or nickel, is employed. google.com A proposed pathway suggests that in the presence of a lower aliphatic alcohol, the phthalic anhydride first reacts with the alcohol to form a monoalkyl hydrogen phthalate (B1215562) intermediate. This intermediate is then subsequently hydrogenated to yield the final phthalide product. google.com

Transition metal-catalyzed C-H activation offers a more modern and atom-economical route. For instance, a rhodium-catalyzed annulative coupling of a benzoic acid derivative with an alkene can form 3-substituted phthalides. nih.gov A proposed mechanism for a related reaction using a benzamide (B126) involves the ortho C-H activation by a rhodium catalyst to form a rhodacycle intermediate. An aldehyde then inserts into the Rh-C bond. Subsequent intramolecular nucleophilic addition and β-hydride elimination lead to the phthalide product after hydrolysis. nih.gov

Intermediates are crucial in directing the course of the reaction toward the desired phthalide structure. Their transient nature often makes them difficult to isolate, but their existence is supported by mechanistic studies and trapping experiments.

Monoalkyl Hydrogen Phthalates : In the catalytic hydrogenation of phthalic anhydride in the presence of an alcohol, the monoalkyl hydrogen phthalate is a key intermediate. Its formation facilitates the subsequent reduction of one of the carbonyl groups to the methylene (B1212753) group of the phthalide ring. google.com

Metallacycles : In transition metal-catalyzed syntheses, organometallic intermediates play a pivotal role. For example, in the rhodium-catalyzed synthesis from benzaldehydes, a spiro-metallacycle (intermediate 17 in the referenced literature) is formed. A β-hydride elimination from this species is a critical step that precedes the formation of the final phthalide product. nih.gov

Polyketide Intermediates : In the context of biosynthesis, isotopic labeling studies have shown that phthalides are formed via polyketide intermediates, which arise from the linkage of acetate (B1210297) units. chemicalbook.com

Electrocatalytic Transformations Related to Phthalide Scaffolds

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, allowing for unique transformations under mild conditions. Scaffolds related to phthalide, including phthalic acids and phthalimides, have been the subject of several electrocatalytic studies.

Anodic activation of aromatic carboxylic acids provides a direct route to phthalides. researchgate.net This electrochemical approach can be applied in flow reactors for larger-scale synthesis and has been used to create complex fused tricyclic scaffolds with high selectivity. researchgate.net

The N-hydroxyphthalimide (NHPI) system is also electrochemically active. The reversible redox couple between NHPI and the PINO radical has been harnessed to develop a semi-aqueous redox battery, demonstrating the electrochemical stability and utility of this transformation. rsc.org In this context, NHPI acts as a high-potential organic cathode material. rsc.org

Furthermore, N-hydroxyphthalimide esters are versatile precursors in electroreductive reactions. Under reductive electrochemical conditions, these esters can undergo a decarboxylative fragmentation to generate alkyl radicals. beilstein-journals.org This strategy has been successfully applied in decarboxylative cross-electrophile coupling reactions, where alkyl radicals generated from NHPI esters are coupled with aryl halides using a nickel catalyst, without the need for a photocatalyst or light. acs.org This method provides a novel route to construct C(sp³)–C(sp²) bonds.

Table 3: Electrocatalytic Transformations Involving Phthalide and Phthalimide Systems

This table provides an overview of various electrocatalytic reactions utilizing phthalide or phthalimide-related structures.

| Reaction Type | Starting Material | Key Conditions | Product/Application | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Aromatic Carboxylic Acids | Anodic Oxidation | Phthalides | researchgate.net |

| Redox Battery | N-Hydroxyphthalimide (NHPI) | Binary Electrolyte | PINO radical (Energy Storage) | rsc.org |

| Decarboxylative Cross-Coupling | N-Hydroxyphthalimide Esters, Aryl Iodides | Ni Catalyst, Zn Reductant | Alkylated Arenes | acs.org |

| Radical Generation | N-Hydroxyphthalimide Esters | Single-Electron Transfer (SET) | Alkyl Radicals | beilstein-journals.org |

**biological Activity and Molecular Mechanisms of 5 Hydroxyphthalide and Its Analogues**

Anti-inflammatory Bioactivity Investigations

The anti-inflammatory properties of phthalide (B148349) derivatives have been a key area of investigation, with studies spanning from cellular models to preclinical efficacy trials. These compounds have demonstrated the ability to modulate key inflammatory pathways, suggesting their potential as therapeutic leads.

In laboratory settings, various phthalide analogues have been evaluated for their anti-inflammatory effects using cellular models. A notable example is the synthesized compound 3-(2,4-dihydroxyphenyl)phthalide, which has shown potent antioxidant activity and a strong inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial Bv.2 cells and macrophage RAW 264.7 cells. nih.gov Nitric oxide is a key signaling molecule in inflammation, and its inhibition is a common target for anti-inflammatory drugs. Furthermore, this compound was found to reduce the expression of pro-inflammatory cytokines, including Interleukin-1 beta (Il1b) and Interleukin-6 (Il6), in RAW 264.7 cells. nih.gov

Another study focusing on novel phthalide derivatives identified a compound, 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (compound 9o), which exhibited a significant inhibitory rate of 95.23% on LPS-induced NO production at a concentration of 10 μM, with an IC50 value of 0.76 μM. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

These in vitro studies provide crucial initial evidence of the anti-inflammatory potential of 5-Hydroxyphthalide analogues by demonstrating their ability to suppress key inflammatory mediators in relevant cell types.

Table 1: In Vitro Anti-inflammatory Activity of Phthalide Analogues

| Compound | Cell Line | Inflammatory Stimulus | Key Findings | Reference |

| 3-(2,4-dihydroxyphenyl)phthalide | Bv.2, RAW 264.7 | LPS | Strong inhibition of NO production; Reduced expression of Il1b and Il6 | nih.gov |

| 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (compound 9o) | Not specified | LPS | 95.23% inhibition of NO production at 10 μM (IC50 = 0.76 μM) | nih.gov |

The promising in vitro results of phthalide derivatives have prompted further investigation into their efficacy in preclinical animal models of inflammation. These models are essential for understanding how these compounds perform in a whole organism. Common models include carrageenan-induced paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema, which represent acute and sub-acute inflammation, respectively. researchgate.netasianjpr.com

For instance, a study investigating novel phthalide derivatives demonstrated that compound 9o had a significant therapeutic effect in an adjuvant-induced rat arthritis model, a model for chronic inflammation. nih.gov Similarly, hydroalcoholic extracts of Piper betle leaves, which contain various phytochemicals, have shown dose-dependent anti-inflammatory effects in both carrageenan-induced paw edema and cotton pellet granuloma models in rats. ijbcp.com While not directly this compound, these studies on related structures and plant extracts containing them highlight the potential of this class of compounds in mitigating inflammatory responses in vivo. ijbcp.com The use of preclinical models allows for the assessment of a compound's ability to reduce edema, a hallmark of inflammation, and to influence the complex interplay of inflammatory cells and mediators in a living system. asianjpr.comnih.gov

Research into the molecular mechanisms underlying the anti-inflammatory effects of phthalide analogues has revealed their interaction with key signaling pathways. One of the primary mechanisms involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. frontiersin.org NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). frontiersin.org

The compound 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (compound 9o) was found to block the NF-κB/MAPK signaling pathway. nih.gov The mitogen-activated protein kinase (MAPK) cascade is another critical pathway that transmits inflammatory signals. frontiersin.org Furthermore, this compound was shown to activate the Nrf2/HO-1 signaling pathway, which is a key cellular defense mechanism against oxidative stress, a condition closely linked to inflammation. nih.gov

The inhibition of enzymes that produce inflammatory mediators is another important mechanism. Phthalides have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key players in the inflammatory response. nih.govmdpi.com Some phthalide derivatives have also been investigated for their ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, another class of inflammatory mediators. nih.gov

Table 2: Molecular Targets of Phthalide Analogues in Inflammation

| Compound/Analogue Class | Molecular Target/Signaling Pathway | Effect | Reference |

| 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (compound 9o) | NF-κB/MAPK signaling pathway | Blockade | nih.gov |

| 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (compound 9o) | Nrf2/HO-1 signaling pathway | Activation | nih.gov |

| Phthalides (general) | Cyclooxygenase (COX) enzymes | Inhibition | nih.govmdpi.com |

| Phthalides (general) | 5-lipoxygenase (5-LOX) | Inhibition | nih.gov |

Anticancer Potential and Antitumor Mechanisms

In addition to their anti-inflammatory properties, phthalides and their analogues have emerged as compounds with significant anticancer potential. frontiersin.org Their ability to inhibit cancer cell growth and induce programmed cell death has been demonstrated in various cancer cell lines.

Numerous studies have shown that phthalide derivatives can effectively inhibit the proliferation and reduce the viability of cancer cells. For example, N-hydroxyphthalimide (NHPI) was found to have a potent and selective anti-proliferative effect on human breast carcinoma BT-20 cells and human colon adenocarcinoma LoVo and HT-29 cells. researchgate.net Similarly, flavonoids isolated from Pistacia chinensis demonstrated dose- and time-dependent cytotoxicity against the glioblastoma U87 cell line. accscience.com

In vitro assays, such as the MTT assay, are commonly used to assess the cytotoxic effects of these compounds on cancer cells. springermedizin.de These studies often reveal a dose-dependent reduction in cell viability, indicating that higher concentrations of the compound lead to greater cancer cell death. accscience.combiomolther.org The anticancer potential of these compounds is further supported by their ability to inhibit colony formation, a measure of a single cell's ability to grow into a colony. mdpi.com

A key mechanism through which phthalide analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the disruption of the normal cell cycle in cancer cells.

Apoptosis is a natural and essential process for removing damaged or unwanted cells. Many anticancer drugs work by triggering this process in tumor cells. The induction of apoptosis by phthalide derivatives is often confirmed through methods like flow cytometry using annexin (B1180172) V/propidium iodide staining. biomolther.org This process is frequently accompanied by the activation of caspases, a family of proteases that play a crucial role in executing apoptosis, and the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.comnih.gov

Furthermore, these compounds can cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating. For instance, N-hydroxyphthalimide (NHPI) was shown to induce G2/M phase cell cycle arrest in BT-20 and LoVo cells. researchgate.net This arrest was associated with the decreased expression of key regulatory proteins of the G2/M transition, namely cyclin B1 and cdc2 (also known as CDK1). researchgate.net Similarly, other compounds have been shown to induce G1/S arrest, which is often accompanied by the inhibition of cyclins D1/E and cyclin-dependent kinases (cdk) 2/4, and the induction of cell cycle inhibitors like p21 and p27. nih.gov

Table 3: Anticancer Mechanisms of Phthalide Analogues

| Compound/Analogue | Cancer Cell Line(s) | Key Mechanism(s) | Reference |

| N-hydroxyphthalimide (NHPI) | BT-20 (breast), LoVo, HT-29 (colon) | Inhibition of proliferation, G2/M cell cycle arrest | researchgate.net |

| Prunetrin | Hep3B (liver) | Induction of apoptosis, G2/M cell cycle arrest, inhibition of Akt/mTOR pathway | mdpi.com |

| Hydroxytyrosol | LNCaP, C4-2 (prostate) | Inhibition of proliferation, G1/S cell cycle arrest, induction of apoptosis, inhibition of Akt/STAT3 and NF-κB signaling | nih.gov |

Angiogenesis Inhibition Mechanisms

The process of angiogenesis is complex, involving the activation of endothelial cells, degradation of the basement membrane, and proliferation and migration of endothelial cells to form new vessel tubes. medscape.org This cascade is primarily mediated by the Vascular Endothelial Growth Factor (VEGF) family and their receptors, particularly VEGFR-2. medscape.orgwikipedia.org Phthalide derivatives have been investigated for their anti-angiogenic properties, which may involve the inhibition of key steps in this process. nih.govnih.gov For instance, some phthalide analogues have been shown to inhibit endothelial cell proliferation, a critical step in angiogenesis. nih.gov The precise molecular mechanisms by which hydroxylated phthalides may inhibit angiogenesis are yet to be fully elucidated but could involve interference with VEGF signaling pathways or other pro-angiogenic factors.

Modulation of Cellular Signaling Cascades in Oncogenesis (e.g., ERK, PI3K/AKT/mTOR)

The Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathways are critical regulators of cell proliferation, survival, and metabolism. pjms.com.pkfrontiersin.orgresearchgate.netresearchgate.netgoogle.comsigmaaldrich.comnih.govhaematologica.org Their dysregulation is a common feature in many cancers, making them important targets for anticancer drug development. google.comnih.govhaematologica.org

Studies on phthalide-like compounds have indicated their potential to modulate these pathways. For example, Sedanolide, a phthalide-like compound, has been shown to induce autophagy in human liver cancer cells through the modulation of the PI3K signaling pathway. ontosight.ai Autophagy is a cellular process that can be either pro-survival or pro-death in cancer, depending on the context. The PI3K/AKT/mTOR pathway is a central regulator of this process. sigmaaldrich.com Inhibition of this pathway can lead to the induction of autophagy and, in some cases, apoptosis (programmed cell death) in cancer cells. researchgate.net

Similarly, the ERK signaling pathway is involved in various cellular processes, including cell proliferation and survival. wikipedia.orgpjms.com.pkfrontiersin.org While direct evidence for this compound is lacking, the broader class of phthalides has been associated with activities that could be mediated through such signaling cascades. However, further research is needed to specifically link this compound to the modulation of the ERK and PI3K/AKT/mTOR pathways in oncogenesis.

Antimicrobial and Antifungal Activity Studies

Phthalides have been recognized for their antimicrobial properties, showing activity against a range of pathogenic microorganisms. researchgate.net

In Vitro Efficacy Against Pathogenic Microorganisms

While comprehensive data for this compound is not available, studies on other hydroxylated phthalides have demonstrated their potential as antimicrobial and antifungal agents. The in vitro efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. pjms.com.pknih.govturkjps.orgscielo.brfarmaciajournal.comnih.govmdpi.com

For instance, a study on 3-butyl-3-hydroxyphthalide, a metabolite of 3-n-butylidenephthalide, showed it was slightly active against clinical isolates of Candida albicans, with MIC50 values of 203 and 250 µg/mL for two different strains. mdpi.com In contrast, the parent compound, 3-n-butylidenephthalide, and another analogue, 3-n-butylphthalide, showed more significant activity against all tested Candida strains, with MIC50 values ranging from below 23 µg/mL to 123 µg/mL. mdpi.com Another study reported that 5-methoxy-7-hydroxyphthalide exhibited antifungal activity against Microbotryum violaceum. nih.gov

The following table summarizes the available in vitro antifungal activity data for some hydroxylated phthalide analogues.

| Compound | Test Organism | Activity | Reference |

| 3-Butyl-3-hydroxyphthalide | Candida albicans (strain 636/20) | MIC50: 203 µg/mL | mdpi.com |

| 3-Butyl-3-hydroxyphthalide | Candida albicans (strain 38) | MIC50: 250 µg/mL | mdpi.com |

| 5-Methoxy-7-hydroxyphthalide | Microbotryum violaceum | Inhibition zone: 7 mm (at 50 µL of 1 mg/mL) | nih.gov |

It is important to note that the antimicrobial activity can be influenced by the specific structure of the phthalide derivative and the microbial strain being tested.

Exploration of Antimicrobial Mechanisms

The mechanisms through which hydroxylated phthalides exert their antimicrobial effects are not yet fully understood. Generally, antimicrobial compounds can act through various mechanisms, such as disrupting the cell wall or membrane, inhibiting protein or nucleic acid synthesis, or interfering with metabolic pathways. researchcommons.org For some phthalides, it has been suggested that their lipophilicity plays a role in their ability to permeate microbial cell membranes. mdpi.com The lack of activity of the more polar 3-butyl-3-hydroxyphthalide compared to its less polar parent compound suggests that this property is important for its antifungal effect. mdpi.com Further research is needed to elucidate the specific molecular targets and mechanisms of action of this compound and its analogues against pathogenic microorganisms.

Other Pharmacological Activities of Hydroxylated Phthalides

Beyond their potential anticancer and antimicrobial activities, hydroxylated phthalides have been explored for other pharmacological properties.

Analgesic and Anticonvulsant Properties

Some phthalide derivatives have shown promise as analgesic and anticonvulsant agents. For example, ligustilide (B1675387), a well-studied phthalide, has demonstrated analgesic effects in animal models of inflammatory pain. nih.gov The proposed mechanisms involve the blockage of signaling pathways such as JNK/c-Jun and ERK1/2, and the inhibition of pro-inflammatory cytokines. nih.gov

With respect to anticonvulsant activity, studies on related heterocyclic compounds have shown some potential. For instance, a series of 1-substituted-4-hydroxyphthalazines exhibited significant anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (scMet)-induced seizure models in mice. biosynth.com While phthalazines are structurally distinct from phthalides, this finding suggests that the hydroxy-substituted heterocyclic core may contribute to anticonvulsant effects. However, direct studies on the analgesic and anticonvulsant properties of this compound are currently lacking.

Investigations into Thromboxane (B8750289) Inhibitory Activity

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a significant role in thrombosis and cardiovascular diseases. core.ac.uk Consequently, the inhibition of its synthesis or the antagonism of its receptor is a key therapeutic strategy. Research into phthalide and its analogues has uncovered potential thromboxane inhibitory activity, primarily through the investigation of structurally related 1-isoindolinone derivatives.

A pivotal study synthesized a series of novel 1-isoindolinone derivatives and evaluated their ability to inhibit the contraction of pig coronary artery induced by U-46619, a stable thromboxane A2 analog. nih.govpharmainfo.in This research identified that certain structural features were key to the observed inhibitory activity. In particular, derivatives of the p-hydroxybenzyl and p-hydroxyphenylethyl types demonstrated notable inhibitory effects against the vasoconstriction induced by the TXA2 analog. pharmainfo.in

The investigation into these 1-isoindolinone derivatives provides the most direct evidence for the potential of the phthalide scaffold in developing thromboxane inhibitors. nih.govresearchgate.net The study by Kato and colleagues is frequently cited as a key reference in the context of the thromboxane inhibitory potential of this class of compounds. nih.govbrieflands.comacs.orgresearchgate.netresearchgate.net

Further research on related heterocyclic compounds, such as 5-hydroxyindolin-2-one, has also shown inhibition of collagen-induced thromboxane A2 production, suggesting that the hydroxyl substitution on the aromatic ring could be a favorable feature for this type of biological activity.

The table below summarizes the inhibitory activity of selected 1-isoindolinone analogues against U-46619-induced vasoconstriction, as reported in the foundational study in this area. nih.gov

| Compound Name | Structure | Inhibitory Activity Data (e.g., IC50) | Reference |

| p-Hydroxybenzyl type 1-isoindolinone | [Structure not available in search results] | [Specific data not available in search results] | nih.govpharmainfo.in |

| p-Hydroxyphenylethyl type 1-isoindolinone | [Structure not available in search results] | [Specific data not available in search results] | nih.govpharmainfo.in |

| AKS 186 | [Structure not available in search results] | Inhibited vasoconstriction induced by U-46619 | core.ac.uk |

The findings from these investigations into 1-isoindolinone derivatives suggest a promising avenue for the design of novel thromboxane inhibitors based on the phthalide framework, including hydroxylated analogues like this compound.

**structure Activity Relationship Sar Studies of 5 Hydroxyphthalide Derivatives**

Impact of Hydroxylation Position and Substituents on Biological Activity

The position and nature of substituents on the phthalide (B148349) core are determinant factors for the biological activity of these derivatives. The hydroxyl group, in particular, plays a pivotal role.

Hydroxylation: The presence of a hydroxyl group on the aromatic ring of the phthalide is frequently associated with enhanced biological activity. researchgate.netmdpi.com Studies have shown that a free hydroxyl group can be essential for certain activities, such as antibacterial effects. nih.gov For instance, in a series of phthalide derivatives isolated from Levisticum officinale, the compound with a free phenolic hydroxyl group exhibited significantly better antibacterial activity against Staphylococcus aureus and Escherichia coli compared to its methoxy-substituted counterpart. nih.gov The position of this hydroxylation is also critical. Research on 3-arylphthalide derivatives revealed that the location of hydroxyl groups on the 3-aryl substituent influences anti-inflammatory and antioxidant properties. researchgate.net For example, a 3-(2,4-dihydroxyphenyl)phthalide derivative showed superior antioxidant activity and potent inhibition of nitric oxide (NO) production compared to derivatives with other hydroxylation patterns. researchgate.net

Substituents at the C-3 Position: The C-3 position of the lactone ring is a common site for structural modification. The nature of the substituent at this position profoundly impacts the compound's bioactivity.

Alkyl and Alkylidene Chains: Simple alkyl or alkylidene groups at C-3 are common in naturally occurring phthalides. The length and saturation of these chains influence activity. For example, studies on the fungistatic activity of 3-butyl-3-hydroxyphthalide showed that while the parent compound, 3-n-butylidenephthalide, was active, its hydroxylated metabolite was generally inactive, suggesting the double bond is important for this specific activity. mdpi.com Conversely, the presence of a double side chain at C-3 has been found to decrease binding and activation properties for the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). researchgate.netmdpi.com

Aryl Groups: Introducing aryl groups at the C-3 position can confer significant anti-inflammatory and antioxidant activities. As mentioned, dihydroxyphenyl substituents have shown potent activity. researchgate.net

Aminomethyl Groups: The introduction of aminomethyl groups at C-3, as seen in 6-hydroxy-3-methylaminomethyl-phthalide, is another strategy to modulate the pharmacological profile, with potential antibacterial, antifungal, and antioxidant activities being explored. ontosight.ai

Substituents on the Benzene (B151609) Ring (A-Ring): Besides the key hydroxyl group at position 5, other substitutions on the aromatic ring also modulate activity. For example, in the pursuit of MAO-B inhibitors, a 6-benzyloxyphthalide was found to be a potent inhibitor, whereas the parent phthalide was weak, highlighting the impact of bulky substituents at this position. unimi.it

The following table summarizes the impact of various substitutions on the biological activity of phthalide derivatives based on reported findings.

| Compound/Derivative Class | Substitution Pattern | Biological Activity | Key Findings | Reference(s) |

| Phthalides from L. officinale | Compound 3: Free -OH at C-7 | Antibacterial | Required for activity; MIC of 16 µg/mL against S. aureus. | nih.gov |

| Phthalides from L. officinale | Compound 1: Methoxy (B1213986) (-OCH₃) at C-7 | Antibacterial | Reduced activity; MIC of 256 µg/mL against S. aureus. | nih.gov |

| 3-Arylphthalides | 3-(2,4-dihydroxyphenyl) | Antioxidant, Anti-inflammatory | Better antioxidant activity than Trolox; strong NO inhibition. | researchgate.net |

| 3-Arylphthalides | 3-(4-hydroxyphenyl) | Antioxidant, Anti-inflammatory | Less active than the 2,4-dihydroxy derivative. | researchgate.net |

| Marine Fungal Phthalides | -OH group on benzene ring | PPAR-γ Agonist | Positive effect on bioactivity. | researchgate.netmdpi.com |

| Marine Fungal Phthalides | Double side chain at C-3 | PPAR-γ Agonist | Lower binding and activation properties. | researchgate.netmdpi.com |

Correlation Between Structural Modifications and Target Binding

The biological effects of 5-hydroxyphthalide derivatives are intrinsically linked to their ability to bind to specific molecular targets. A prominent target for this class of compounds is the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor that is a key regulator of adipogenesis, glucose homeostasis, and inflammation. researchgate.netactivemotif.commdpi.com

Structural modifications directly influence the binding affinity and activation of PPAR-γ. The hydroxyl group on the phthalide's benzene ring is considered a key pharmacophoric feature, often acting as a hydrogen bond donor to engage with amino acid residues in the ligand-binding domain (LBD) of the receptor. researchgate.net Molecular docking studies have provided insights into these interactions at an atomic level. For instance, the (R)-enantiomer of a hydroxylated phthalide derivative was shown to form hydrogen bonds with key residues such as Tyr473, His449, His343, and Ser289 within the PPAR-γ LBD. researchgate.net

The nature of the substituent at the C-3 position also critically affects target binding. Studies comparing phthalides with single versus double side chains at C-3 revealed that the latter had lower binding and activation properties for PPAR-γ, suggesting that bulky or rigid substituents at this position may cause steric hindrance within the binding pocket. researchgate.net In contrast, for antibacterial activity targeting enzymes like E. coli MurB, different structural features become important. Docking studies on other heterocyclic scaffolds have shown that specific hydrogen bond interactions and hydrophobic contacts are crucial for potent inhibition. mdpi.com

The table below details the interactions of specific phthalide derivatives with their proposed biological targets.

| Derivative | Target | Key Interacting Residues | Binding Affinity/Energy (Example) | Key Findings | Reference(s) |

| (R)-7-hydroxy-3-octylphthalide | PPAR-γ | Tyr473, His449, His343, Ser289, Glu286 | Not specified, but ranked higher than S-enantiomer in docking. | Forms multiple H-bonds, crucial for agonistic activity. | researchgate.net |

| Paecilocin A (Marine Fungal Phthalide) Analogues | PPAR-γ | Not explicitly detailed for all analogues. | Analogue 7 showed significant binding and activation. | The phthalide skeleton is a valid scaffold for PPAR-γ agonists. | researchgate.net |

| 3-Arylaminophthalides | Putative Mycobacterial Target | Not specified. | Compound 5c showed good anti-mycobacterial activity. | Docking studies were used to rationalize the activity. | eurekaselect.com |

Design Principles for Enhanced Pharmacological Efficacy

Based on accumulated SAR data, several design principles can be formulated to guide the synthesis of this compound derivatives with enhanced pharmacological efficacy.

Incorporate a Phenolic Hydroxyl Group: The presence of a hydroxyl group on the aromatic ring is a recurring theme for enhanced bioactivity, particularly for PPAR-γ agonism and antibacterial effects. researchgate.netnih.gov This group can serve as a crucial hydrogen bond donor, anchoring the ligand in the target's active site. Its position (e.g., C-5, C-6, or C-7) can be tuned to achieve selectivity for different targets.

Optimize the C-3 Substituent: The C-3 position is a key handle for modulating potency and selectivity. For PPAR-γ activation, a single, flexible hydrophobic chain appears preferable to a rigid, double side chain. researchgate.net For other targets, such as bacterial enzymes, incorporating specific aryl or heterocyclic moieties at C-3 could lead to new interactions and improved potency. researchgate.neteurekaselect.com

Control Stereochemistry: Chirality, particularly at the C-3 position, can have a significant impact on biological activity. As seen with PPAR-γ binding, one enantiomer may fit more favorably into the active site than the other, leading to differences in potency. researchgate.net Stereoselective synthesis is therefore a critical consideration in the design of chiral phthalide derivatives. researchgate.net

Utilize the Phthalide as a Scaffold: The phthalide ring system is a privileged scaffold. It can be used as a starting point for hybridization with other known pharmacophores to create novel molecules with dual or enhanced activities. unimi.itnih.govmdpi.com

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of this compound derivatives, enabling the rational design of new compounds and providing a deeper understanding of their mechanisms of action. mdpi.com

Molecular Docking: This is one of the most widely used methods to predict the binding mode and affinity of a ligand to its macromolecular target. imist.manih.govresearchgate.net For this compound derivatives, docking studies have been instrumental in visualizing interactions within the PPAR-γ LBD, identifying key hydrogen bonds and hydrophobic contacts that govern activity. researchgate.net These studies help explain why certain structural modifications enhance or diminish binding and provide a structural rationale for observed SAR. eurekaselect.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target. Pharmacophore models derived from active phthalide derivatives can be used as templates to screen virtual libraries for new potential hits or to guide the design of novel analogues with improved target affinity. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By correlating physicochemical descriptors (e.g., logP, molecular weight, electronic parameters) with activity data (e.g., IC₅₀ values), QSAR models can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals (HOMO/LUMO). eurekaselect.commdpi.com This information can provide insights into the reactivity of the derivatives and their ability to participate in specific interactions, such as charge-transfer or electrostatic interactions, with their biological targets.

These computational approaches, when used in concert with experimental synthesis and biological evaluation, create a powerful workflow for accelerating the discovery and optimization of pharmacologically active this compound derivatives.

**metabolic Pathways and Biotransformation of Hydroxylated Phthalides**

Mammalian Metabolism Studies

In mammalian systems, phthalides undergo extensive metabolic processing, primarily in the liver, which facilitates their elimination from the body.

Upon oral administration in humans, phthalides like 3-n-butylphthalide (NBP) are well-absorbed and undergo extensive metabolism before being excreted, primarily in the urine. nih.gov A significant portion of the administered dose is recovered in urine as various metabolites, indicating that the kidneys are the main route of excretion for these transformed compounds. nih.govresearchgate.net The primary metabolic transformations include hydroxylation and subsequent oxidation and conjugation. nih.govresearchgate.net

Studies on NBP have identified numerous metabolites in human plasma and urine. nih.govcapes.gov.br The principal metabolic pathways involve hydroxylation at various positions on the alkyl side chain, followed by further oxidation to form carboxylic acids and conjugation with glucuronic acid. nih.govresearchgate.net For instance, after oral administration of NBP, 23 different metabolites were identified. nih.govcapes.gov.br Major circulating metabolites include hydroxylated forms such as 10-hydroxy-NBP and their oxidized and conjugated derivatives. nih.gov

The metabolism of phthalates, a related class of compounds, also provides insights. The primary pathway for the metabolism and excretion of compounds like di(2-ethylhexyl) phthalate (B1215562) (DEHP) is through glucuronidation, which increases water solubility and facilitates urinary elimination. plos.org After entering the body, DEHP is rapidly metabolized to mono(2-ethylhexyl) phthalate (MEHP), which is then further metabolized to other oxidative products. researchgate.net

The metabolism of phthalides is mediated by a variety of enzymes. Cytochrome P450 (CYP) enzymes are crucial in the initial oxidative stages. mdpi.com Specifically, multiple CYP isoforms, including CYP3A4, CYP2E1, and CYP1A2, are involved in the hydroxylation of NBP. nih.govresearchgate.net Following hydroxylation, other enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase catalyze further oxidation. nih.govcapes.gov.br

Phase II metabolism, particularly glucuronidation, is a key step in the detoxification and excretion of phthalides and their metabolites. plos.org This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that conjugate xenobiotics with glucuronic acid. nih.govresearchgate.net Several UGT isoforms, including UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7, have been shown to glucuronidate MEHP, a metabolite of a phthalate ester. researchgate.net The glucuronidation process makes the compounds more water-soluble, allowing for their elimination from the body through urine. plos.org

| Enzyme Superfamily | Specific Enzymes | Role in Phthalide (B148349) Metabolism |

| Cytochrome P450 | CYP3A4, CYP2E1, CYP1A2 | Initial hydroxylation of the phthalide structure. nih.govresearchgate.net |

| Dehydrogenases | Alcohol dehydrogenase, Aldehyde dehydrogenase | Further oxidation of hydroxylated metabolites. nih.govcapes.gov.br |

| UDP-glucuronosyltransferases (UGTs) | UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7 | Conjugation with glucuronic acid for increased water solubility and excretion. researchgate.net |

Microbial Biotransformation of Phthalides

Microorganisms, including fungi and bacteria, are capable of transforming phthalides, offering alternative routes for their modification and derivatization.

Various species of fungi and bacteria have been shown to carry out structural modifications of phthalides. researchgate.netnih.gov These transformations include oxidations and the resolution of racemic mixtures. researchgate.netnih.gov For example, fungal-mediated biotransformations have been used to produce hydroxylated derivatives of NBP. nih.gov Filamentous fungi, known for their oxidative capacity due to a variety of CYP isoenzymes, can produce aliphatic and aromatic hydroxy derivatives. nih.gov

Studies have demonstrated that certain fungal strains, such as those from the genera Penicillium and Botrytis, are efficient in the biotransformation of 3-n-butylphthalide, yielding products like 3-n-butyl-10-hydroxyphthalide and 3-n-butyl-11-hydroxyphthalide. nih.gov In another study, ten fungal strains were used to produce 3-butyl-3-hydroxyphthalide from 3-n-butylidenephthalide, with Aspergillus candidus AM 386 showing a high product yield. nih.govmdpi.comresearchgate.net

Bacterial species also play a role in phthalide transformation. For instance, certain Bacillus strains isolated from rhizosphere soils can influence the accumulation of different phthalides in plants, promoting the accumulation of butylidenephthalide (B10783142) while decreasing ligustilide (B1675387) levels. nih.govfrontiersin.orgnih.gov

| Microorganism | Phthalide Substrate | Transformation Product(s) | Reference |

| Cunninghamella blakesleana | 3-n-butylphthalide (NBP) | 10-Keto-NBP, 3-hydroxy-NBP, 10-hydroxy-NBP | nih.gov |

| Penicillium dierckxii AM32, Penicillium sp. AM91 | 3-n-butylphthalide | 3-n-butyl-10-hydroxyphthalide, 3-n-butylphthalide-11-oic acid, 3-n-butyl-11-hydroxyphthalide | nih.gov |

| Botrytis cinerea AM235, Botrytis sp. KKP3292 | 3-n-butylphthalide | 3-n-butyl-10-hydroxyphthalide, 3-n-butylphthalide-11-oic acid, 3-n-butyl-11-hydroxyphthalide | nih.gov |

| Aspergillus candidus AM 386 | 3-n-butylidenephthalide | 3-butyl-3-hydroxyphthalide | nih.govmdpi.comresearchgate.net |

| Bacillus spp. | Ligustilide | Butylidenephthalide | nih.govfrontiersin.orgnih.gov |

The use of whole microbial cells or isolated enzymes as biocatalysts provides a powerful tool for the targeted derivatization of phthalides. nih.gov This approach is advantageous as it can achieve high regio- and stereoselectivity under mild reaction conditions. nih.govinflibnet.ac.in Fungi-mediated biotransformations, for example, can produce specific metabolites in high quantities, which can be difficult and costly to obtain through chemical synthesis. nih.govmdpi.com

Biocatalytic methods have been employed for various transformations, including hydroxylations, oxidations, and reductions. nih.govresearchgate.net The enzymatic modification of furans, for instance, has been used to create spirolactones in a fully biological pathway, demonstrating the potential for creating complex molecules from simpler precursors. acs.org These biocatalytic systems offer a "Green Chemistry" approach to producing novel phthalide derivatives. inflibnet.ac.in

**advanced Analytical and Spectroscopic Characterization of 5 Hydroxyphthalide**

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules like 5-Hydroxyphthalide, offering insights into the chemical environment of individual protons and carbon atoms.

High-resolution proton (¹H) NMR spectroscopy provides precise information about the number of different types of protons in a molecule and their neighboring environments. In a study, the ¹H NMR spectrum of this compound was recorded in deuterated methanol (B129727) (MeOH-d4) at 300 MHz. lookchem.com The spectrum revealed a singlet at 5.25 ppm, corresponding to the two protons of the methylene (B1212753) group (H-3). A multiplet observed between 6.90 and 6.95 ppm was assigned to the protons at positions H-4 and H-6. Furthermore, a doublet at 7.67 ppm with a coupling constant (J) of 9.0 Hz was attributed to the proton at H-7. lookchem.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| 5.25 | s | 2H | H-3 | - |

| 6.90-6.95 | m | 2H | H-4, H-6 | - |

| 7.67 | d | 1H | H-7 | 9.0 |

s = singlet, d = doublet, m = multiplet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For a related compound, 6-hydroxy isobenzofuran-1(3H)-one, the ¹³C NMR spectrum (75MHz, CDCl₃) showed distinct signals for each carbon atom, which can be used as a reference for interpreting the spectrum of this compound. lookchem.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals. libretexts.orgemerypharma.com COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HSQC spectra correlate directly bonded proton and carbon atoms. libretexts.orgemerypharma.com Though specific 2D NMR data for this compound is not detailed in the provided results, these techniques are standard practice for confirming the structural assignments made from 1D NMR. libretexts.orgemerypharma.com

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy. bioanalysis-zone.com For a related methoxy (B1213986) derivative, high-resolution electron impact mass spectrometry (HREIMS) was used to determine its molecular formula. The calculated mass for the protonated molecule [M+H]⁺ of C₉H₈O₃ was 165.0552, while the found mass was 165.0606, confirming the elemental composition. lookchem.com This technique is equally applicable to this compound for the unambiguous confirmation of its molecular formula, C₈H₆O₃.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds. nih.gov The analysis of related hydroxyindole compounds has been successfully performed using GC-MS. researchgate.net For this compound, a GC-MS method would involve separating the compound from a mixture, followed by its ionization and fragmentation in the mass spectrometer. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a fingerprint for identification. For instance, the mass spectra of γ-acaridial and 7-hydroxyphthalide, both with a molecular ion at m/z 150, show distinct differences in their fragmentation patterns, allowing for their differentiation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique used for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS. nih.gov LC-MS/MS methods have been developed for the quantification of various tryptophan metabolites, demonstrating the technique's applicability to compounds with similar functional groups. nih.gov An LC-MS analysis of this compound would involve its separation on a liquid chromatography column followed by detection with a mass spectrometer, providing both retention time and mass spectral data for its confident identification and quantification in complex matrices. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound when it interacts with electromagnetic radiation. The specific frequencies of absorbed energy correspond to the stretching and bending of particular chemical bonds, making it a powerful tool for functional group identification.

Fourier-Transform Infrared (FTIR) spectroscopy is a primary technique used to identify the functional groups present in a molecule. innovatechlabs.com An infrared spectrum is generated by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. innovatechlabs.com For this compound, the key structural features—a phenolic hydroxyl group, a γ-lactone ring, and a substituted benzene (B151609) ring—give rise to characteristic absorption bands.

The analysis of the FTIR spectrum of this compound would reveal distinct peaks corresponding to its constituent parts. The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the high-frequency region of the spectrum. upi.edu The carbonyl (C=O) group of the lactone, a cyclic ester, is expected to show a strong, sharp absorption band. The aromatic ring contributes several bands corresponding to C-H and C=C stretching vibrations. upi.edu The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that are unique to the molecule as a whole. upi.edu

While a specific, publicly available spectrum for this compound is not provided in the search results, the expected absorption bands can be predicted based on established correlation tables. upi.eduepa.gov

Table 1: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3500 - 3200 | Broad, Strong | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 1760 - 1740 | Strong | C=O Stretch | γ-Lactone (cyclic ester) |

| 1620 - 1580 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1500 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-O Stretch | Ester and Phenol |

| 900 - 675 | Strong | C-H Bend (out-of-plane) | Aromatic |

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. torontech.com The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of compounds and for their quantification in a mixture. torontech.compatsnap.com This technique offers high resolution and sensitivity. patsnap.com In a typical HPLC analysis for a moderately polar compound like this compound, a reversed-phase setup is commonly used. Here, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture.

The purity of a this compound sample can be determined by injecting a solution of the compound into the HPLC system. torontech.com The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks representing impurities. The purity is often calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. jpionline.org A certificate of analysis for a commercial sample of this compound reported a purity of 96.98% as determined by HPLC, though the specific method parameters were not detailed. chemscene.com For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. scielo.br

Table 2: Typical HPLC Parameters for Analysis of Phenolic Compounds like this compound

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) jpionline.orgscielo.br |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) scielo.br |

| Flow Rate | 0.8 - 1.2 mL/min scielo.br |

| Column Temperature | 25 - 40 °C sigmaaldrich.com |

| Detector | UV-Vis or Photodiode Array (PDA) Detector, monitoring at a wavelength where the compound has significant absorbance (e.g., ~280-295 nm) sigmaaldrich.com |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of a chemical reaction. sigmaaldrich.comresearchgate.net It allows for the qualitative assessment of the presence of reactants, products, and byproducts at various time points. sigmaaldrich.com In the synthesis of this compound, TLC would typically be performed on a silica (B1680970) gel plate, which serves as the polar stationary phase.

To monitor a reaction, small aliquots of the reaction mixture are spotted onto the TLC plate alongside spots of the starting materials and, if available, the pure product as a reference. acs.org The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). sigmaaldrich.com

Due to its polar phenolic hydroxyl group and lactone moiety, this compound is a relatively polar molecule. It will therefore have a lower retention factor (Rƒ) value compared to less polar starting materials and a higher Rƒ value than more polar byproducts. The progress of the reaction can be visualized by observing the disappearance of the reactant spot and the appearance and intensification of the product spot. Visualization is commonly achieved under UV light (254 nm), where aromatic compounds like this compound will appear as dark spots against a fluorescent background. flash-chromatography.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netnih.gov The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. sigmaaldrich.com The angles and intensities of the diffracted beams allow for the calculation of an electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. mdpi.com

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. It would reveal:

The exact bond lengths and angles of the fused bicyclic ring system.

The planarity of the aromatic ring and the conformation of the lactone ring.

The arrangement of molecules within the crystal lattice, known as the crystal packing.

The nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the lactone carbonyl oxygen, which govern the solid-state architecture.

As of now, a search of common crystallographic databases did not yield a publicly available crystal structure for this compound. However, the principles of the technique confirm that should suitable single crystals be grown, X-ray crystallography would offer the most detailed and conclusive structural information possible for the compound in its solid state. mdpi.commdpi.com

Table 3: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Significance |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic) mdpi.com |

| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal mdpi.com |

| Atomic Coordinates | Provides the precise 3D position of every non-hydrogen atom in the molecule. |

| Bond Lengths (Å) | Confirms covalent bonding and can indicate bond order (e.g., C=O vs. C-O). |

| Bond Angles (°) & Torsion Angles (°) | Defines the molecular geometry and conformation. |

| Hydrogen Bonding Parameters | Details the geometry and strength of intermolecular hydrogen bonds. |

**computational and Theoretical Studies on 5 Hydroxyphthalide**

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in computational chemistry for studying the electronic properties of molecules. DFT methods are widely used due to their balance of accuracy and computational efficiency, making them suitable for analyzing molecules of the size and complexity of 5-Hydroxyphthalide. These calculations can determine the molecule's ground-state geometry, electron distribution, and orbital energies.

The electronic structure of a molecule dictates its chemical behavior. DFT calculations can map the electron density of this compound, revealing which parts of the molecule are electron-rich or electron-poor. This information is crucial for understanding its reactivity. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. hakon-art.com

Illustrative Global Reactivity Descriptors for this compound:

| Descriptor | Formula | Hypothetical Value | Interpretation |

| HOMO Energy | EHOMO | -6.8 eV | Indicates electron-donating ability. |

| LUMO Energy | ELUMO | -1.5 eV | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | A larger gap suggests higher kinetic stability. |

| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -4.15 eV | Describes the tendency of electrons to escape. |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.65 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ²/2η | 3.25 eV | Quantifies the ability to act as an electrophile. |

Note: These values are for illustrative purposes and represent the type of data generated from DFT calculations.

Furthermore, local reactivity descriptors like Fukui functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, or radical attack on the this compound molecule. hakon-art.com

For instance, the synthesis of this compound derivatives could be modeled to understand the reaction mechanism and predict the most favorable conditions. Computational studies on the related compound N-Hydroxyphthalimide (NHPI) have been used to investigate its role in oxidation reactions, demonstrating that reaction pathways can be computationally elucidated with high accuracy. acs.orgnih.gov A similar approach for this compound would involve calculating the energies of reactants, transition states, and products to determine the most energetically favorable route for a given transformation.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are computational techniques used to study the interaction of a small molecule (ligand), such as this compound, with a large biological molecule, typically a protein (receptor). These methods are central to structure-based drug design and help in understanding the molecular basis of a compound's biological activity. deeporigin.comjscimedcentral.com

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov The process involves sampling numerous possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. This score, often expressed as a binding energy (e.g., in kcal/mol), estimates the strength of the interaction. researchgate.net

To perform a docking study with this compound, a specific protein target would first be identified based on experimental data or therapeutic goals. The docking simulation would then predict how this compound fits into the active site and identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. deeporigin.com

Illustrative Docking Results for this compound with a Hypothetical Protein Target:

This table shows hypothetical results from a molecular docking simulation of this compound against a protein target, such as a kinase or an oxidoreductase.

| Parameter | Value | Details |

| Binding Affinity | -7.2 kcal/mol | A lower value indicates a stronger predicted binding interaction. |

| Hydrogen Bonds | 2 | Formed between the hydroxyl group of this compound and amino acid residues like ASP or SER in the active site. |

| Hydrophobic Interactions | 3 | Involving the aromatic ring of this compound and nonpolar residues like LEU or VAL. |

| Interacting Residues | ASP 120, SER 122, LEU 150, VAL 155 | Specific amino acids in the protein's binding pocket that interact with the ligand. |

Note: This data is hypothetical and serves to illustrate the output of a molecular docking study.

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com An MD simulation calculates the forces between atoms and uses them to simulate their movements, providing insights into the flexibility of the ligand and protein and the stability of their interaction. uic.edu

Starting with the best-docked pose of this compound, an MD simulation would place the complex in a simulated physiological environment (water, ions) and track its behavior over nanoseconds. Analysis of the simulation trajectory can reveal the stability of the key interactions identified in docking, conformational changes in the protein or ligand upon binding, and a more refined estimation of binding free energy. nih.gov Conformational analysis is key to understanding which shapes a molecule can adopt and how these affect its biological activity. fiveable.meijpsr.com

Prediction of Spectroscopic Parameters

Quantum chemical calculations, especially DFT, can accurately predict various spectroscopic properties of molecules. This is a powerful tool for structure verification and interpretation of experimental spectra. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.